2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione

organic synthesis intermediate procurement regiochemistry

2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione (CAS 15870-69-6) is a para-bromomethyl-substituted N-phenylphthalimide derivative belonging to the isoindoline-1,3-dione class. This compound features a reactive benzyl bromide moiety tethered to a phthalimide core via a 1,4-phenylene spacer, providing a distinct regiochemical and electronic profile compared to ortho-substituted isomers and N-bromomethylphthalimide.

Molecular Formula C15H10BrNO2
Molecular Weight 316.15 g/mol
CAS No. 15870-69-6
Cat. No. B13103663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione
CAS15870-69-6
Molecular FormulaC15H10BrNO2
Molecular Weight316.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CBr
InChIInChI=1S/C15H10BrNO2/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
InChIKeyWTLKCCRXVZCOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione (CAS 15870-69-6): A Para-Substituted Phthalimide Building Block for Medicinal Chemistry and Organic Synthesis


2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione (CAS 15870-69-6) is a para-bromomethyl-substituted N-phenylphthalimide derivative belonging to the isoindoline-1,3-dione class . This compound features a reactive benzyl bromide moiety tethered to a phthalimide core via a 1,4-phenylene spacer, providing a distinct regiochemical and electronic profile compared to ortho-substituted isomers and N-bromomethylphthalimide. The presence of two hydrogen-bond-accepting carbonyl groups (HBA count: 2), zero hydrogen-bond-donating protons (HBD count: 0), and two rotatable bonds imparts predictable physicochemical properties crucial for fragment-based library design . Commercially available at purities ≥97% (HPLC) and ≥95%, this building block serves as an advanced intermediate for target-oriented synthesis of bioactive molecules, fluorescent probes, and polymer initiators .

1
Para-benzyl bromide warhead – reactive electrophile for amine/thiol conjugation in SAR libraries.
2
Phthalimide core with 2 HBA / 0 HBD – predictable fragment-like physicochemical profile supports CNS and intracellular target campaigns.
3
Commercial purity ≥97% (HPLC) – suitable as advanced intermediate for medicinal chemistry and polymer initiator synthesis.

Why Regiochemistry Matters: 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione (CAS 15870-69-6) Cannot Be Interchanged with Ortho-Isomer or N-Bromomethyl Analogues


The para-bromomethyl positioning in 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione dictates fundamentally different steric accessibility, electronic conjugation pathways, and metabolic stability compared to its ortho-isomer (CAS 57365-06-7) and the direct N-bromomethyl counterpart (CAS 5332-26-3) [1]. In nucleophilic substitution reactions, para-substituted benzyl bromides exhibit markedly different reaction kinetics and regioselectivity profiles relative to ortho-substituted congeners, which suffer from steric shielding by the adjacent phthalimide ring . Additionally, the 1,4-phenylene spacer increases the spatial separation between the electrophilic carbon and the imide nitrogen, altering electronic parameters such as Hammett σ constants, which govern reactivity and binding interactions [2]. Consequently, substituting this compound with a lower-cost or more readily available analogue jeopardizes synthetic reproducibility, product yield, and pharmacological profile in structure-activity relationship (SAR) campaigns, making explicit procurement of the para-substituted compound essential for consistent experimental outcomes .

Target
Para isomer (15870-69-6)
Potential Substitute
Ortho isomer (57365-06-7)
Steric shielding in ortho position alters nucleophilic substitution kinetics; may compromise conjugation efficiency and SAR reproducibility.
Target
Para isomer (15870-69-6)
Potential Substitute
N-Bromomethylphthalimide (5332-26-3)
Absence of phenyl spacer shifts electronic parameters and thermal stability; different solubility and reactivity profile may limit direct replacement in polymer and process chemistry.
Target
Para isomer (15870-69-6)
Potential Substitute
N-(4-Bromophenyl)phthalimide (40101-31-3)
Lacks reactive CH2Br warhead; cannot serve as alkylating agent. Use where only inert aryl bromide required, but fails in covalent probe or initiator applications.

Quantitative Differentiation Evidence for 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione (CAS 15870-69-6) Versus Key Comparators


Regioisomeric Purity and Spatial Configuration: Para- vs. Ortho-Bromomethyl Substitution

The para-substituted isomer (CAS 15870-69-6) places the reactive bromomethyl group at the maximum distance from the phthalimide nitrogen, minimizing steric hindrance and electronic deactivation. In contrast, the ortho-isomer (CAS 57365-06-7) positions the bromomethyl group adjacent to the imide moiety, sterically shielding the electrophilic center and altering reaction kinetics . The computed structural complexity of the para-compound is 352 (Chem960), with two freely rotatable bonds facilitating conformational adaptation in binding pockets; the ortho-isomer possesses similar molecular formula but a different InChIKey (FZWUIWQMJFAWJW-UHFFFAOYSA-N) and altered spatial arrangement .

Regiochemical Spatial Configuration
Cross-study comparable
Para Br–phenyl–N ~5.6 Å vs. ortho ~2.8 Å; steric accessibility difference alters nucleophilic substitution kinetics.
Supports regiochemical reproducibility in SAR campaigns.
Class-level inference; experimental rate constants not reported.
organic synthesis intermediate procurement regiochemistry

Thermal Stability and Distillation Parameters: Boiling Point Comparison with N-Bromomethylphthalimide

The target compound exhibits a boiling point of 472.3°C at 760 mmHg and a flash point of 239.4°C, significantly higher than the smaller N-bromomethylphthalimide (CAS 5332-26-3; bp ~318.9°C predicted) . This ~153°C difference in boiling point reflects the increased molecular weight (316.15 vs. 240.05) and enhanced intermolecular interactions due to the additional phenyl ring. The higher thermal stability permits broader solvent compatibility and safe handling at elevated reaction temperatures commonly employed in phthalimide deprotection protocols .

Thermal Stability: Boiling Point
Cross-study comparable
Δ +153°C vs. N-bromomethylphthalimide (472.3°C vs. ~318.9°C)
Wider operational temperature window for scale-up chemistry.
Predicted boiling point for comparator; flash point 239.4°C adds safety margin.
process chemistry thermal stability distillation

Hydrogen-Bond Acceptor/Donor Profile and its Impact on Drug-Likeness Parameters

The target compound possesses exactly 2 hydrogen-bond acceptors (HBA) and 0 hydrogen-bond donors (HBD), with a topological polar surface area (tPSA) consistent with the two imide carbonyls . In comparison, the direct analogue N-(4-bromophenyl)phthalimide (CAS 40101-31-3) lacks the bromomethyl group entirely, replacing it with a non-reactive bromine atom on the phenyl ring, fundamentally altering its utility as an alkylating agent . The presence of the CH₂Br warhead confers alkylating capacity while maintaining a drug-like HBA/HBD profile (HBA=2, HBD=0) that is predictive of adequate membrane permeability for intracellular target engagement [1].

HBA/HBD & Warhead Utility
Class-level inference
HBA=2, HBD=0, CH2Br warhead present vs. unreactive aryl bromide in comparator.
Alkylating capacity supports covalent probe and bioconjugation design.
Drug-likeness profile comparable to non-reactive analog (PubChem Lite).
medicinal chemistry drug-likeness fragment-based drug discovery

Use as an Advanced Intermediate in Phthalimide-Based ATRP Initiator Design

While N-bromomethylphthalimide (CAS 5332-26-3) has been successfully employed as an atom transfer radical polymerization (ATRP) initiator to produce α-phthalimidopolystyrene with low polydispersity (Mw/Mn ~1.3) and high end-group fidelity , its limited solubility in common polymerization media reduces its applicability [1]. The target compound, 2-(4-(bromomethyl)phenyl)isoindoline-1,3-dione, contains an additional phenyl spacer that is expected to enhance solubility in non-polar solvents and improve initiator efficiency in block copolymer synthesis, although direct comparative ATRP data for this specific compound remain unpublished as of this writing.

ATRP Initiator Potential
Supporting evidence
Predicted enhanced solubility in toluene/styrene vs. N-bromomethylphthalimide; direct polymerization data unavailable.
Context-dependent; experimental validation required for initiator performance.
Competitor Mw/Mn ~1.3 achieved; design rationale suggests improved processability.
polymer chemistry ATRP initiator phthalimido-polystyrene

Commercially Available Purity and Quality Specification Compared to Ortho- and N-Alkyl Analogues

The para-isomer is commercially offered at ≥95% purity (Chemenu) and NLT 98% (MolCore) . In contrast, the ortho-isomer (CAS 57365-06-7) is supplied by AKSci at a minimum purity specification of 95% , while N-bromomethylphthalimide (CAS 5332-26-3) is available at 97% (GC) from AKSci . The availability of the para-isomer at NLT 98% purity with ISO certification from MolCore provides a quantifiable quality advantage for regulated pharmaceutical development environments requiring traceable impurity profiles.

Commercial Purity Specification
Direct head-to-head
NLT 98% (MolCore) vs. ortho 95% (AKSci); up to +3% absolute advantage.
Reduces impurity profiling burden in preclinical synthesis.
ISO-certified supply may support GMP-oriented workflows.
chemical procurement quality control vendor specifications

Potential as an IDO1 Inhibitor Scaffold: Binding Affinity Context from ChEMBL/BindingDB

Although direct IC50 data for the target compound against indoleamine 2,3-dioxygenase 1 (IDO1) have not been identified, structurally related isoindoline-1,3-dione derivatives bearing bromoaromatic substituents have demonstrated potent IDO1 inhibition. For context, a related compound (CHEMBL4451860 / BDBM50513446) exhibits an IC50 of 21 nM against recombinant human IDO1 expressed in HEK293 cells [1]. The para-bromomethylphenyl substituent in 15870-69-6 provides a reactive handle for further optimization of IDO1 inhibitors through fragment growing or covalent targeting strategies [2].

IDO1 Inhibitor Scaffold Context
Class-level inference
Related isoindoline-1,3-dione: IC50 21 nM (HEK293); target compound not directly tested.
Scaffold similarity supports SAR expansion; reactive handle enables late-stage diversification.
Data from BindingDB/CHEMBL4451860; confirm experimentally.
immuno-oncology IDO1 inhibition drug discovery

High-Impact Application Scenarios for 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione (CAS 15870-69-6) Supported by Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification of IDO1 and Immunomodulatory Drug Candidates

The para-bromomethyl warhead enables rapid, chemoselective conjugation with amines, thiols, and phenol nucleophiles to generate focused libraries of N-phenylphthalimide derivatives for immunomodulatory target screening. Building on the class-level IDO1 inhibitory activity of isoindoline-1,3-diones, this compound provides a direct entry point for fragment elaboration and covalent inhibitor design [1].

Polymer Chemistry: Design of α-Phthalimido-Functionalized Block Copolymers via ATRP

Leveraging the enhanced solubility inferred from the para-phenyl spacer structure, this benzyl bromide derivative can serve as an alternative ATRP initiator to N-bromomethylphthalimide, potentially enabling synthesis of α-amino-terminated polymers with improved end-group fidelity for bioconjugation and drug delivery applications [2].

Chemical Biology: Synthesis of Activity-Based Probes and Fluorescent Conjugates

The rigid 1,4-phenylene linkage between the phthalimide core and the bromomethyl warhead provides a defined spatial orientation for attaching fluorophores or affinity tags, minimizing conformational heterogeneity in biological probe molecules. The high purity (NLT 98%) ensures minimal fluorescent background from impurities in cellular imaging experiments .

Process R&D: Kilogram-Scale Synthesis of Phthalimide-Containing APIs

The high boiling point (472.3°C) and flash point (239.4°C) provide a favorable safety margin for scale-up operations involving high-temperature alkylation or deprotection steps, distinguishing this compound from lower-boiling N-alkyl phthalimide analogues that may pose greater flammability risks during bulk handling .

Application
Selection Property
Validation Focus
Fragment-based SAR and immunomodulatory candidate synthesis
Reactive para-benzyl bromide warhead
Conjugation efficiency and regiochemical integrity in library production
ATRP initiator for α-amino-functionalized polymers
Para-phenyl spacer solubility enhancement
Polymerization kinetics and end-group fidelity under standard ATRP conditions
Activity-based probe and fluorescent conjugate design
Rigid 1,4-phenylene orientation
Conformational homogeneity and minimal fluorescent background in cellular imaging
Kilogram-scale phthalimide-containing API intermediate
High thermal stability and flash point margin
Process safety and impurity control during scale-up alkylation/deprotection steps
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